molecular formula C12H12ClNO2 B037670 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- CAS No. 112370-75-9

2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-

Cat. No. B037670
CAS RN: 112370-75-9
M. Wt: 237.68 g/mol
InChI Key: DMLFZPPSYYJZHM-UHFFFAOYSA-N
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Description

2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-, also known as CMA, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. CMA is a cyclic ketone with a chlorine-substituted aniline group attached to the cyclopentenone ring. This compound has been shown to have various biological activities and has potential applications in drug discovery and development.

Mechanism of Action

The exact mechanism of action of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- is not fully understood. However, studies have shown that 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- can inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), histone deacetylases (HDACs), and DNA methyltransferases (DNMTs). These enzymes and proteins are involved in various biological processes, including inflammation, cancer, and epigenetic regulation.
Biochemical and Physiological Effects:
2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has been shown to have various biochemical and physiological effects. It can inhibit the production of prostaglandins, which are involved in inflammation. 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has been shown to modulate gene expression by inhibiting HDACs and DNMTs.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- in lab experiments is its unique chemical structure, which allows for the study of various biological processes. However, one limitation is that 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-. One area of research is the development of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- derivatives with improved pharmacological properties. Another direction is the investigation of the role of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- in epigenetic regulation and its potential use in epigenetic therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- and its potential applications in drug discovery and development.
In conclusion, 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has potential applications in drug discovery and development, and has been shown to have various biological activities. Further studies are needed to fully understand the mechanism of action of 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- and its potential applications in the field of medicine.

Synthesis Methods

2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- can be synthesized using a multi-step process starting from 2-cyclopentenone. The first step involves the reaction of 2-cyclopentenone with 3-chloroaniline in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of the intermediate compound, which is then treated with methoxyamine hydrochloride to yield the final product, 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy-.

Scientific Research Applications

2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has been extensively studied for its potential use in drug discovery and development. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. 2-Cyclopentenone, 2-(3-chloroanilino)-4-methoxy- has also been used as a chemical probe to investigate the biological functions of various proteins and enzymes.

properties

IUPAC Name

2-(3-chloroanilino)-4-methoxycyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-16-10-6-11(12(15)7-10)14-9-4-2-3-8(13)5-9/h2-6,10,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLFZPPSYYJZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(=O)C(=C1)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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